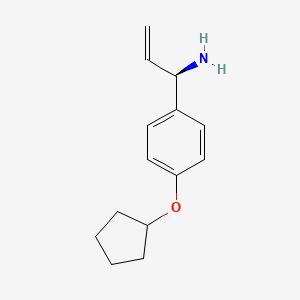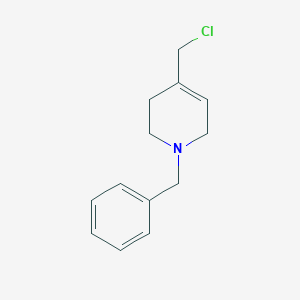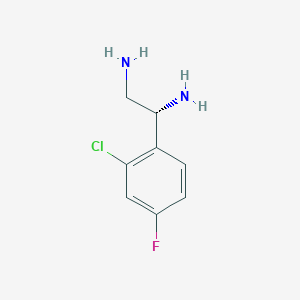
4-Methylcyclohex-1-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylcyclohex-1-EN-1-OL is an organic compound with the molecular formula C7H12O. It is a derivative of cyclohexene, characterized by the presence of a methyl group and a hydroxyl group attached to the cyclohexene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylcyclohex-1-EN-1-OL can be synthesized through various methods. One common approach involves the dehydration of 4-methylcyclohexanol using an acid catalyst such as phosphoric acid. The reaction typically involves heating the alcohol with the acid, leading to the formation of the desired product along with water as a byproduct .
Industrial Production Methods: Industrial production of this compound often involves the use of turpentine oil. The primary component of turpentine, pinene, undergoes hydration in the presence of sulfuric acid to form terpene diol. This intermediate is then dehydrated and distilled to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylcyclohex-1-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-methylcyclohexanone.
Reduction: Formation of 4-methylcyclohexanol.
Substitution: Formation of various substituted cyclohexenes depending on the reagent used.
Applications De Recherche Scientifique
4-Methylcyclohex-1-EN-1-OL has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and as a precursor for other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Methylcyclohex-1-EN-1-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The presence of the double bond and the methyl group also affects its chemical behavior, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Cyclohexenol: Similar structure but lacks the methyl group.
Methylcyclohexanol: Similar structure but lacks the double bond.
Cyclohexanone: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Uniqueness: 4-Methylcyclohex-1-EN-1-OL is unique due to the combination of the methyl group, hydroxyl group, and double bond in its structure. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations .
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
4-methylcyclohexen-1-ol |
InChI |
InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h4,6,8H,2-3,5H2,1H3 |
Clé InChI |
RMGKOJUDMGZJJG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B13040548.png)


![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)




![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)

![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)

